2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one
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Overview
Description
2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one, also known as MMQO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMQO belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and inflammation. 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its potential use as a fluorescent probe for the detection of DNA damage. 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects
2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro. 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has also been shown to exhibit anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Furthermore, 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit cardioprotective effects, which could have potential applications in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has several advantages for lab experiments, including its high yield and purity, and its potential applications in various scientific research areas. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one, including its potential use as a fluorescent probe for the detection of DNA damage, its potential use in cancer therapy, and its potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and improve its pharmacological properties.
Conclusion
In conclusion, 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit various biochemical and physiological effects, including its potential use as a fluorescent probe for the detection of DNA damage, its potential use in cancer therapy, and its potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and improve its pharmacological properties.
Synthesis Methods
2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitroquinazolin-4-one with 2-methylpiperidine-1-carboxylic acid followed by reduction with hydrogen gas. The resulting product is then treated with acetic anhydride to yield 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one in high yield and purity.
Scientific Research Applications
2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit various scientific research applications, including its potential use as a fluorescent probe for the detection of DNA damage. 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Furthermore, 2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.
properties
IUPAC Name |
2-methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-7-5-6-10-19(12)16(21)11-20-13(2)18-15-9-4-3-8-14(15)17(20)22/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHPBBXSVDSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=NC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one |
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